

# An In-depth Technical Guide on the Thermodynamic Properties of Methyl Fluorosulfonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl fluorosulfonate*

Cat. No.: *B1210642*

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Disclaimer: This document summarizes the currently available public information regarding the thermodynamic and physical properties of **methyl fluorosulfonate**. Extensive searches for specific, experimentally determined thermodynamic data such as standard enthalpy of formation, standard molar entropy, and heat capacity have not yielded explicit values for this compound. The experimental protocols described herein are generalized procedures for determining such properties and are not specific to **methyl fluorosulfonate**, as detailed protocols for this substance were not found in the available literature.

## Introduction

**Methyl fluorosulfonate** ( $\text{CH}_3\text{FO}_3\text{S}$ ), often referred to by its trivial name "Magic Methyl," is a powerful methylating agent used in organic synthesis. Despite its utility, its extreme toxicity has led to its partial replacement by other reagents. A thorough understanding of its thermodynamic properties is crucial for safe handling, process design, and for predicting its behavior in chemical reactions. This guide provides a summary of the known physical properties and outlines the general experimental methodologies used to determine the core thermodynamic properties of volatile organic compounds like **methyl fluorosulfonate**.

## Physicochemical Properties

While specific thermodynamic data is limited, several key physical properties of **methyl fluorosulfonate** have been reported. These are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of **Methyl Fluorosulfonate**

| Property          | Value                             | Reference(s) |
|-------------------|-----------------------------------|--------------|
| Molecular Formula | CH <sub>3</sub> FO <sub>3</sub> S | [1][2]       |
| Molecular Weight  | 114.10 g/mol                      | [2]          |
| Boiling Point     | 93 °C (at 760 mmHg)               | [1]          |
| Melting Point     | -95 °C                            |              |
| Density           | 1.45 g/mL                         | [1]          |
| Vapor Pressure    | 57.3 mmHg at 25 °C                |              |
| Flash Point       | 10 °C                             |              |

## Core Thermodynamic Properties (Data Not Available)

As of the latest literature search, specific experimentally determined values for the following core thermodynamic properties of **methyl fluorosulfonate** are not publicly available:

- Standard Enthalpy of Formation ( $\Delta H_f^\circ$ )
- Standard Molar Entropy ( $S^\circ$ )
- Heat Capacity ( $C_p$ )
- Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ )

The absence of this data significantly limits the ability to perform detailed thermodynamic calculations for reactions involving **methyl fluorosulfonate**.

# Experimental Protocols for Thermodynamic Property Determination

The following sections describe the general experimental methodologies that would be employed to determine the thermodynamic properties of a volatile, reactive organic compound such as **methyl fluorosulfonate**.

## Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.<sup>[3][4]</sup> For an organosulfur compound, a rotating bomb calorimeter is often required to ensure complete combustion and dissolution of the sulfur-containing products.<sup>[5]</sup>

General Protocol:

- **Sample Preparation:** A precise mass of the liquid sample (e.g., **methyl fluorosulfonate**) is encapsulated in a combustible container of known heat of combustion.
- **Bomb Assembly:** The sample is placed in the bomb, and a fuse wire is positioned to ensure ignition. A small amount of water is typically added to the bomb to dissolve the acidic combustion products.
- **Pressurization:** The bomb is sealed and pressurized with a large excess of pure oxygen.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited, and the temperature change of the water is meticulously recorded over time until a final, stable temperature is reached.
- **Analysis of Products:** The contents of the bomb are analyzed to determine the completeness of combustion and to quantify any side products (e.g., nitric acid from residual nitrogen, sulfuric acid).

- Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of any side products. The standard enthalpy of formation is then calculated using Hess's Law.

## Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and solids as a function of temperature.[\[6\]](#)[\[7\]](#)[\[8\]](#)

General Protocol:

- Calorimeter and Sample Cell: A precisely known mass of the sample is placed in a sample cell within the adiabatic calorimeter.
- Thermal Isolation: The sample cell is placed in a vacuum chamber and surrounded by adiabatic shields, which are heated to track the temperature of the sample cell, thereby minimizing heat exchange with the surroundings.
- Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample cell, and the resulting temperature increase is measured with a high-precision thermometer.
- Stepwise Measurement: This process is repeated in small temperature increments over the desired temperature range.
- Calculation: The heat capacity at each temperature is calculated from the amount of heat added and the measured temperature change, after correcting for the heat capacity of the sample cell (the addenda).

## Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[\[9\]](#)[\[10\]](#)

The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.[\[9\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

### General Protocol:

- Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.
- High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a precise and stable temperature.
- Mass Loss Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured over time using a sensitive microbalance.
- Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the effusing vapor.
- Temperature Dependence: The experiment is repeated at several different temperatures to obtain a vapor pressure curve.

The transpiration method is another technique used to measure the vapor pressure of a substance.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

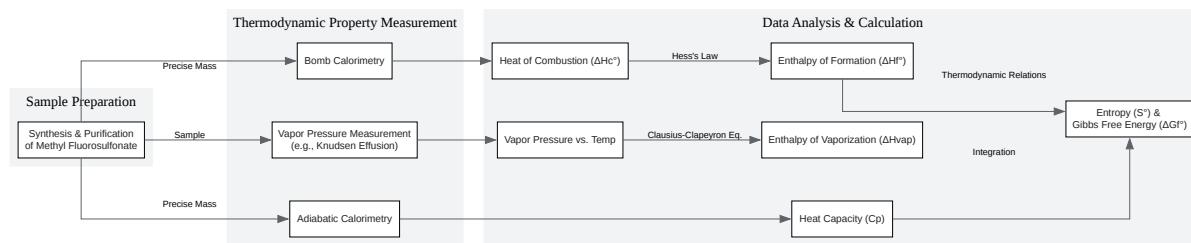
### General Protocol:

- Sample Saturation: A stream of an inert carrier gas is passed at a known, slow flow rate through or over the sample, which is maintained at a constant temperature, allowing the gas to become saturated with the vapor of the substance.
- Vapor Collection: The vapor-saturated gas stream is then passed through a cold trap or an analytical system to determine the amount of the substance that has been transported.
- Quantification: The amount of transported vapor is quantified, for example, by gravimetry or chromatography.
- Calculation: The partial pressure of the vapor (which is the vapor pressure of the substance at that temperature) is calculated from the amount of vapor transported, the volume of the carrier gas, and the total pressure.

- Temperature and Flow Rate Dependence: The experiment is performed at various temperatures and carrier gas flow rates to ensure that equilibrium was achieved.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a volatile organic compound.



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Figure 1. Generalized experimental workflow for determining thermodynamic properties.

## Reaction Pathways

**Methyl fluorosulfonate** is a highly reactive electrophile primarily used for methylation reactions.<sup>[1]</sup> A general representation of its methylation activity is the S<sub>N</sub>2 reaction with a generic nucleophile (Nu<sup>-</sup>):



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*Figure 2. General  $S_N2$  methylation reaction pathway.*

## Conclusion

This technical guide has compiled the available physical properties of **methyl fluorosulfonate** and outlined the standard experimental methodologies for determining its core thermodynamic properties. A significant data gap exists in the public domain concerning the standard enthalpy of formation, standard molar entropy, and heat capacity of this compound. The provided experimental protocols are general in nature and would require specific adaptation and rigorous safety precautions for a substance as reactive and toxic as **methyl fluorosulfonate**. Further research, either through experimental determination or high-level computational chemistry studies, is necessary to fill this knowledge gap and enable a more complete thermodynamic understanding of this potent chemical reagent.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of Methyl Fluorosulfonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210642#thermodynamic-properties-of-methyl-fluorosulfonate>

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